[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based tertiary amine featuring a hydroxyethyl substituent on the pyrrolidine ring and a methyl-carbamic acid tert-butyl ester group. This compound belongs to a class of carbamate-protected amines, often utilized as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions . However, commercial availability of this compound is listed as "discontinued" by suppliers, possibly due to challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)9-11-5-6-15(10-11)7-8-16/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSLDRLGZISIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ((1-(2-hydroxyethyl)pyrrolidin-3-yl)methyl)(methyl)carbamate, is a compound with significant biological activity. It belongs to the class of carbamate derivatives and has been studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer therapy.
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244.33 g/mol
- CAS Number : 1353977-33-9
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Gene Regulation : It has been shown to regulate the expression of genes involved in cell cycle control, such as the c-myc and c-fos genes. Furthermore, it may repress the promoter activity of the p53 gene, which is crucial for tumor suppression .
- Inflammatory Response Modulation : The compound influences transcription factors associated with inflammatory responses. It suppresses NF-kappa-B activation while enhancing AP-1 activity, indicating a dual role in modulating inflammation and immune responses .
- Lipid Metabolism : Research indicates that it alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) through up-regulation of the FAS promoter activity .
- Dendritic Cell Interaction : The compound binds to dendritic cells via C1QR1, resulting in down-regulation of T-lymphocyte proliferation, which may have implications for autoimmune diseases and cancer immunotherapy .
Case Studies and Research Findings
Several studies have highlighted the biological effects of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester:
Table 1: Summary of Biological Effects
| Study Reference | Biological Effect | Findings |
|---|---|---|
| PubMed:11086025 | Immune Response | Down-regulates T-cell proliferation in dendritic cells. |
| PubMed:17881511 | Gene Regulation | Represses CDKN1A, affecting cell cycle checkpoints. |
| PubMed:14602201 | Lipid Metabolism | Induces triglyceride accumulation in hepatocytes. |
Detailed Findings
- Immune Modulation : A study demonstrated that the compound significantly reduced T-cell proliferation when dendritic cells were exposed to it, suggesting its potential use in therapies aimed at modulating immune responses .
- Cancer Therapy Potential : In vitro experiments indicated that this compound could enhance apoptosis in cancer cell lines, making it a candidate for further investigation in oncology . Its ability to interact with key regulatory proteins involved in cancer progression presents a promising avenue for drug development.
- Neuroprotective Effects : Some derivatives of carbamates similar to this compound have shown neuroprotective properties by inhibiting acetylcholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
Functional Group Variations
- Carbamate Substituents: Methyl vs. Ethyl/Isopropyl: The target compound’s methyl carbamate (C₁₃H₂₄N₂O₄) contrasts with ethyl or isopropyl variants (e.g., [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, ). Ethyl-carbamic Acid Derivatives: Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (C₁₃H₂₆N₂O₃, MW 258.36) highlights stereochemical influences; the (S)-configured hydroxyethyl may enhance chiral recognition in biological systems .
Heterocyclic Modifications :
- Piperidine vs. Pyrrolidine : Piperidine analogues (e.g., ) exhibit larger ring sizes, altering conformational flexibility and binding affinity to biological targets.
- Pyrimidine Substituents : Compounds like [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester () introduce heteroaromatic moieties, enabling π-π stacking interactions critical for targeting nucleic acids or kinases.
Reactivity and Stability
- Hydroxyethyl vs. Chloro-acetyl : The hydroxyethyl group in the target compound improves aqueous solubility but may reduce metabolic stability compared to chloro-acetyl derivatives, which are more reactive and prone to hydrolysis or nucleophilic attack .
- tert-Butyl Ester Stability : The tert-butyl group in all analogues provides robust protection for the carbamate, requiring strong acids (e.g., TFA) for cleavage. This stability is advantageous in multi-step syntheses .
Preparation Methods
Palladium-Catalyzed Hydrogenation
A foundational method involves hydrogenating a pyrrolidine precursor bearing a benzyl-protected amine. For instance, methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is synthesized via hydrogenolysis of the benzyl group using 10% palladium on carbon (Pd/C) under reflux in methanol/water with ammonium formate as a hydrogen donor. This single-step process achieves quantitative yield (100%), confirmed by -NMR analysis (δ 1.38 ppm for tert-butyl, 2.80 ppm for N-methyl). The absence of byproducts underscores the selectivity of Pd/C in cleaving benzyl ethers without affecting the carbamate group.
Sequential Double Bond and Ester Reduction
A Korean patent outlines a two-step reduction for analogous pyrrolidine derivatives:
-
Hydrogenation of α,β-unsaturated esters using Pd/C to saturate double bonds.
-
Ester-to-alcohol reduction with NaBH or LiBH.
Adapting this to the target compound would require starting with a propargyl or allyl ester intermediate. For example, reducing tert-butyl (2-(pyrrolidin-3-yl)acrylate)methylcarbamate with NaBH/LiCl in THF at 0°C could yield the 2-hydroxyethyl side chain. Lewis acids like ZnCl enhance borohydride reactivity, enabling complete conversion within 2–4 hours.
One-Pot Tandem Reduction Approaches
Simultaneous Double Bond and Ester Reduction
Method 2 in employs NaBH with Lewis acids (e.g., MgCl, AlCl) to reduce both unsaturated bonds and esters in a single step. This strategy eliminates intermediate isolation, improving throughput. For instance, reacting tert-butyl (2-vinylpyrrolidin-3-yl)methylcarbamate with NaBH/MgCl in THF at 25°C achieves full conversion to the hydroxyethyl derivative within 3 hours. The mechanism involves borohydride coordination to the ester carbonyl, facilitating nucleophilic attack and subsequent alkene hydrogenation.
Enantioselective Hydrogenation
Chiral catalysts like (R)-BINAP-RuCl enable asymmetric synthesis of the (R)-enantiomer. Starting from an allylic alcohol precursor, hydrogenation at 50 psi H and 40°C in ethanol affords >98% enantiomeric excess (ee). This route is critical for pharmaceutical applications requiring stereochemical purity.
Protective Group Manipulation and Functionalization
tert-Butoxycarbonyl (Boc) Protection
The Boc group is instrumental in shielding the pyrrolidine nitrogen during synthesis. A Chinese patent details Boc introduction via reaction with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with DMAP catalysis. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine without side reactions.
Sulfonylation and Crystallization
In, sulfonylation with 3-pyridinesulfonyl chloride in anhydrous THF at 0–5°C introduces a sulfonyl group, enhancing crystallinity. Post-reaction purification involves pH adjustment to 5–6 with dilute HCl, followed by crystallization from isopropyl ether/n-heptane (1:3 v/v), yielding 92% pure product.
Optimization and Scalability
Solvent and Temperature Effects
-
Methanol/water mixtures facilitate Pd/C-mediated hydrogenolysis by solubilizing ammonium formate.
-
THF maximizes borohydride activity in reductions, while ethereal solvents (e.g., diethyl ether) minimize ester hydrolysis.
-
Reactions performed at 50–60°C accelerate kinetics without compromising Boc stability.
Purification Techniques
-
Crystallization from ether/heptane mixtures achieves >99% purity, critical for pharmaceutical intermediates.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Pd/C hydrogenation | 100 | >99 | MeOH/HO, reflux, 5h |
| NaBH/MgCl | 95 | 98 | THF, 25°C, 3h |
| Sulfonylation | 92 | 99.5 | THF, 0–5°C, 2h |
Industrial Applications and Challenges
Q & A
Q. What are the key considerations in designing a synthesis route for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester?
Methodological Answer: A typical synthesis involves activating the carboxylic acid precursor (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butanol in the presence of a base like triethylamine . Reaction conditions (e.g., temperature, solvent purity) must be tightly controlled to avoid side reactions. For pyrrolidine derivatives, protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent undesired nucleophilic attacks during subsequent steps. Characterization via NMR and mass spectrometry is essential to confirm intermediate purity .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze , , and DEPT spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for ), pyrrolidine protons, and hydroxyethyl moiety.
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., expected m/z for ).
- Infrared (IR) Spectroscopy: Identify carbamate C=O stretches (~1690–1740 cm) and hydroxyl O-H stretches (~3200–3600 cm) .
- Chromatography: Employ HPLC or TLC with UV/fluorescence detection to assess purity (>95% recommended for biological assays).
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate carbamate derivatives.
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data.
- Acid-Base Extraction: Leverage the compound’s basicity (pyrrolidine nitrogen) for selective isolation from neutral byproducts .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the tert-butyl carbamate group in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated tert-butanol to probe rate-determining steps.
- Computational Modeling: Apply DFT calculations to evaluate transition states during carbamate bond formation.
- In Situ Monitoring: Use techniques like ReactIR to track intermediates (e.g., acid chloride formation) in real time .
Q. What strategies address contradictory reports on the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12) to identify degradation pathways.
- LC-MS Degradation Profiling: Monitor hydrolysis products (e.g., free pyrrolidine or tert-butanol derivatives).
- Protection Strategies: Introduce stabilizing additives (e.g., antioxidants) or adjust buffer systems for pH-sensitive applications .
Q. How can researchers optimize reaction yields when introducing the hydroxyethyl-pyrrolidine moiety?
Methodological Answer:
- Catalyst Screening: Test palladium or organocatalysts (e.g., DMAP) for regioselective hydroxyethylation .
- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution efficiency.
- Reaction Quenching: Use rapid cooling (0°C) post-reaction to minimize retro-Michael side reactions .
Q. How should researchers resolve discrepancies in reported hazard profiles for this compound?
Methodological Answer:
- Comparative Toxicity Assays: Conduct in vitro cytotoxicity screening (e.g., MTT assay) against cell lines to validate irritancy claims.
- Literature Meta-Analysis: Cross-reference Material Safety Data Sheets (MSDS) from multiple suppliers (e.g., Sigma-Aldrich vs. TCI America) to identify consensus on hazards.
- Precautionary Measures: Default to rigorous PPE (gloves, goggles, fume hood) until experimental data confirms safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
